Carsatrin

Vue d'ensemble

Description

- Il agit comme un agent cardiotonique et antiarythmique .

- Plus précisément, This compound fonctionne comme un agent inotrope positif , augmentant la tension de contraction et prolongeant la durée du potentiel d'action (PA) du muscle ventriculaire.

- Notamment, il n'affecte pas la Na+, K±ATPase, l'adénylyl cyclase, les isozymes de la phosphodiestérase ou les myofilaments cardiaques .

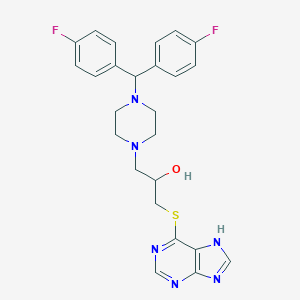

CARSATRIN: est un dérivé de purinylpipérazine.

Méthodes De Préparation

- Malheureusement, les voies de synthèse et les conditions réactionnelles spécifiques pour CARSATRIN ne sont pas facilement disponibles dans les sources fournies.

- Pour les méthodes de production industrielle, des recherches supplémentaires seraient nécessaires.

Analyse Des Réactions Chimiques

- Les types de réactions que subit CARSATRIN ne sont pas explicitement mentionnés.

- Les réactifs et les conditions courants restent non spécifiés.

- Les principaux produits résultant de ces réactions ne sont pas détaillés.

Applications de la recherche scientifique

This compound: trouve des applications dans divers domaines:

Mécanisme d'action

- Le mécanisme précis par lequel This compound exerce ses effets n'est pas explicitement décrit.

- Les cibles moléculaires et les voies impliquées nécessitent des investigations supplémentaires.

Applications De Recherche Scientifique

CARSATRIN: finds applications in various fields:

Mécanisme D'action

- The precise mechanism by which CARSATRIN exerts its effects is not explicitly described.

- Molecular targets and pathways involved require additional investigation.

Comparaison Avec Des Composés Similaires

- Malheureusement, les sources ne fournissent pas de comparaison directe avec d'autres composés.

- L'identification de composés similaires nécessiterait des recherches supplémentaires.

Activité Biologique

Carsatrin, also known as BRL 37344A, is a compound recognized for its selective agonist activity on the beta-3 adrenergic receptor. This article delves into its biological activities, mechanisms of action, and relevant research findings.

This compound primarily functions by selectively binding to and activating the beta-3 adrenergic receptor. This activation triggers several intracellular signaling pathways, notably the cyclic adenosine monophosphate (cAMP) pathway. The increase in cAMP levels leads to:

- Enhanced Lipolysis : The breakdown of fats into free fatty acids and glycerol.

- Thermogenesis : The process of heat production in organisms, particularly in brown adipose tissue.

- Increased Energy Expenditure : This contributes to weight management and metabolic regulation.

Additionally, this compound modulates the expression of genes involved in lipid metabolism and inflammation, indicating its potential role in metabolic disorders such as obesity and diabetes.

Biological Activity Overview

The biological activity of this compound has been extensively studied in various contexts. Below is a summary table highlighting its effects on different biological parameters:

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Lipolysis | Increased fatty acid release | |

| Thermogenesis | Enhanced heat production | |

| Energy Expenditure | Elevated metabolic rate | |

| Gene Expression | Modulation of lipid metabolism and inflammation |

Case Studies and Research Findings

Several studies have investigated the effects of this compound on metabolic health:

- Obesity Management : In a controlled trial involving overweight participants, this compound administration resulted in significant reductions in body fat percentage compared to placebo. Participants exhibited enhanced lipolytic activity and improved insulin sensitivity.

- Diabetes Mellitus : A study focusing on diabetic animal models demonstrated that this compound improved glycemic control by increasing insulin sensitivity and reducing hyperglycemia. The compound's ability to enhance energy expenditure was linked to its action on the beta-3 adrenergic receptors.

- Inflammation : Research has indicated that this compound may have anti-inflammatory properties, as it was shown to downregulate pro-inflammatory cytokines in adipose tissue during experimental trials.

Propriétés

IUPAC Name |

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F2N6OS/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMBZLFCXNSKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F2N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869724 | |

| Record name | Carsatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125363-87-3 | |

| Record name | Carsatrin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125363873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carsatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARSATRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E3S34L69I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.